molecular formula C25H26O6 B157502 8-Lavandulylkaempferol CAS No. 883859-83-4

8-Lavandulylkaempferol

Cat. No.: B157502
CAS No.: 883859-83-4
M. Wt: 422.5 g/mol
InChI Key: RLJJIYPLHFCLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

8-Lavandulylkaempferol primarily targets aldehyde reductase and acetylcholinesterase . Aldehyde reductase is an enzyme involved in the metabolism of glucose and the detoxification of aldehydes, while acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

This compound acts as an inhibitor of both aldehyde reductase and acetylcholinesterase . By inhibiting these enzymes, it interferes with their normal function. For aldehyde reductase, this means disrupting glucose metabolism and aldehyde detoxification. For acetylcholinesterase, this results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of aldehyde reductase by this compound affects the polyol pathway , a two-step process that converts glucose to fructose. This pathway is implicated in diabetic complications, so inhibiting it could have therapeutic benefits . The inhibition of acetylcholinesterase leads to an increase in acetylcholine, affecting cholinergic neurotransmission .

Result of Action

This compound exhibits antioxidant activity and cytotoxic activity against the KB epidermoid carcinoma cell line . Its antioxidant activity is likely due to its ability to scavenge free radicals , while its cytotoxic activity may be related to its interference with cellular metabolism and signaling .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Lavandulylkaempferol is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of organic solvents such as ethanol or chloroform to extract the compound from the plant material . The extract is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from Sophora flavescens .

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJJIYPLHFCLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 8-lavandulylkaempferol a potential therapeutic candidate for Alzheimer's disease?

A1: this compound demonstrates promising inhibitory activity against key enzymes implicated in Alzheimer's disease. Research indicates that it inhibits both butyrylcholinesterase and acetylcholinesterase, with IC₅₀ values of 7.10 and 8.11 μM, respectively []. This dual inhibition, alongside its ability to inhibit BACE1 (β-site amyloid precursor protein cleaving enzyme 1) [], suggests potential in mitigating the progression of Alzheimer's disease. The presence of the lavandulyl group appears to play a significant role in its cholinesterase inhibitory activity [].

Q2: How does the structure of this compound contribute to its biological activity?

A2: this compound is a prenylated flavonoid. Its structure, specifically the prenyl group and its classification as a flavonol, contributes significantly to its BACE1 inhibitory activity []. Studies have shown that the presence of both the prenyl and lavandulyl groups influences its activity against various enzymes. The 3-hydroxyl group present in its structure also appears to contribute to its inhibitory activity toward advanced glycation endproduct (AGE) formation [].

Q3: Beyond Alzheimer's disease, what other therapeutic potential does this compound hold?

A3: this compound exhibits potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications []. This, coupled with its inhibitory activity against AGE formation, suggests its potential as a therapeutic agent for managing diabetic complications and related diseases [].

Q4: Where can this compound be found naturally?

A4: this compound has been isolated from the roots of Sophora flavescens, a plant traditionally used in herbal medicine []. This natural source makes it a potentially valuable candidate for developing novel therapeutic agents derived from natural products.

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